molecular formula C17H11Cl2NO2 B2628856 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid CAS No. 862677-10-9

8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B2628856
CAS No.: 862677-10-9
M. Wt: 332.18
InChI Key: QCWDDJQETRNHFX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 3-chlorobenzoyl chloride with 2-methylquinoline, followed by chlorination and carboxylation reactions. The reaction conditions often require the use of Lewis acid catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields .

Chemical Reactions Analysis

8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid can be compared to other quinoline derivatives, such as:

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9-14(17(21)22)12-6-3-7-13(19)16(12)20-15(9)10-4-2-5-11(18)8-10/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWDDJQETRNHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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